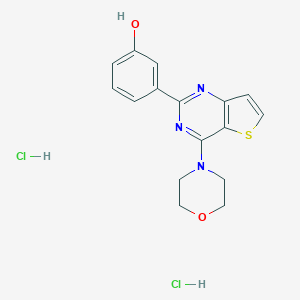

PI3-Kinase alpha Inhibitor 2 (hydrochloride)

説明

特性

IUPAC Name |

3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S.2ClH/c20-12-3-1-2-11(10-12)15-17-13-4-9-22-14(13)16(18-15)19-5-7-21-8-6-19;;/h1-4,9-10,20H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSXNMUJNQUDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PI3-Kinase Alpha Inhibitor 2 (hydrochloride)

This guide provides a detailed examination of the mechanism of action for the compound commonly referred to as PI3-Kinase alpha Inhibitor 2 (hydrochloride). It is intended for researchers, scientists, and drug development professionals engaged in oncology and cell signaling research.

A Note on Nomenclature and Specificity

The designation "PI3-Kinase alpha Inhibitor 2" is a generic identifier used by some suppliers. The specific chemical entity is LY294002 . It is critical for scientific integrity to note that while LY294002 inhibits the PI3K alpha isoform, it is not an alpha-specific inhibitor. It is a first-generation, broad-spectrum or pan-inhibitor of all four Class I PI3K isoforms.[1][2][3][4] This guide will therefore discuss the mechanism of LY294002, providing a foundational understanding applicable to pan-PI3K inhibition while contextualizing its effects relative to the alpha isoform.

The PI3K/Akt/mTOR Pathway: A Central Hub in Cellular Regulation

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, metabolism, and migration.[5][6] Its activation is typically initiated by growth factors or cytokines binding to receptor tyrosine kinases (RTKs) on the cell surface. This triggers the recruitment and activation of PI3K at the plasma membrane.[6]

Class I PI3Ks, the primary focus of cancer research, are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit (p85).[7] The activated p110 catalytic subunit phosphorylates the lipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the crucial second messenger, phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6][8] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[6]

Recruitment to the membrane allows for the full activation of Akt through phosphorylation at two key sites: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[2] Once active, Akt phosphorylates a vast array of downstream substrates, ultimately leading to the canonical cellular responses of growth and survival. Given that this pathway is one of the most frequently hyperactivated signaling networks in human cancer, PI3K has become a major target for therapeutic intervention.[5][9][10]

Core Mechanism of Action: ATP-Competitive Inhibition

LY294002 functions as a potent, reversible, and ATP-competitive inhibitor of PI3K enzymes.[3][11][12]

-

Binding Site: The molecule binds directly to the ATP-binding pocket within the kinase domain of the p110 catalytic subunit.[8][9][13] This mode of action is shared by many kinase inhibitors. By occupying the space where ATP would normally bind, LY294002 physically prevents the transfer of the gamma-phosphate from ATP to the 3'-hydroxyl group of the inositol ring of PIP2.

-

Functional Consequence: This direct inhibition of the catalytic activity of PI3K halts the production of the second messenger PIP3. The subsequent decrease in cellular PIP3 levels prevents the recruitment and activation of Akt and other PH domain-containing effector proteins.

-

Downstream Signaling Cascade: The inactivation of Akt leads to the dephosphorylation and modulation of its numerous downstream targets. This includes, but is not limited to, the activation of the pro-apoptotic protein BAD, the inhibition of transcription factors like FOXO, and the modulation of the mTORC1 complex, which controls protein synthesis.[2][9] The ultimate cellular outcomes are typically cell cycle arrest (often at the G1 phase), inhibition of proliferation, and induction of apoptosis.[2][11]

Figure 1. PI3K/Akt signaling pathway illustrating the ATP-competitive inhibition by LY294002.

Biochemical Profile and Isoform Selectivity

A critical aspect of characterizing any kinase inhibitor is understanding its selectivity profile. While often used in studies focusing on PI3Kα, LY294002 demonstrates potent inhibitory activity across all four Class I PI3K isoforms.[1][2][4] This lack of selectivity is a key reason it is primarily used as a research tool rather than a clinical therapeutic, as isoform-specific functions and toxicities are now well-recognized.[14][15]

| Kinase Target | IC₅₀ (µM) |

| PI3Kα (p110α) | 0.50 [1][4] |

| PI3Kβ (p110β) | 0.97 [1][4] |

| PI3Kδ (p110δ) | 0.57 [1][4] |

| PI3Kγ (p110γ) | ~1.40 [16] |

| Off-Target Example | |

| CK2 | 0.098 [1][4] |

| DNA-PK | 1.4 [1][2] |

Table 1: Comparative in vitro inhibitory concentrations (IC₅₀) of LY294002 against Class I PI3K isoforms and selected off-target kinases. Note the potent activity against all Class I isoforms and certain unrelated kinases.

The data clearly show that LY294002 inhibits PI3Kα, β, and δ with sub-micromolar potency. Furthermore, it inhibits other kinases like Casein Kinase 2 (CK2) and DNA-dependent Protein Kinase (DNA-PK) in a similar concentration range, highlighting the potential for off-target effects in cellular experiments.[1][2][14][15] This underscores the importance of interpreting data from LY294002-treated cells with caution and validating findings with more selective inhibitors or genetic approaches where possible.

Experimental Validation of the Mechanism of Action

A multi-faceted experimental approach is required to rigorously validate the mechanism of action of a PI3K inhibitor like LY294002. This involves biochemical assays to confirm direct enzyme inhibition and cell-based assays to demonstrate on-target pathway modulation and downstream functional consequences.

Protocol 1: In Vitro Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the inhibitor against purified PI3Kα enzyme. This assay directly measures the inhibitor's effect on the enzyme's catalytic activity.

Methodology (Adapted from ADP-Glo™ Kinase Assay principles):

-

Reaction Setup: In a 384-well plate, create a reaction mixture containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂), a defined concentration of purified recombinant PI3Kα (p110α/p85α) enzyme, and the lipid substrate (e.g., 0.1 mg/mL PI:PS).

-

Inhibitor Titration: Add serial dilutions of LY294002 (or vehicle control, e.g., DMSO) to the wells. A typical concentration range would span from 1 nM to 100 µM.

-

Initiate Reaction: Start the kinase reaction by adding a solution containing ATP at a concentration near its Km for the enzyme (e.g., 25 µM).

-

Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 60 minutes). During this time, active PI3Kα will convert ATP to ADP.

-

ADP Detection (Part 1): Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. This reagent contains an ATPase that specifically degrades ATP.

-

Luminescence Generation (Part 2): Add a Kinase Detection Reagent. This reagent contains enzymes that convert the ADP generated by the PI3Kα reaction into a luminescent signal via a luciferase reaction.

-

Data Acquisition: Measure the luminescence signal on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, to the PI3Kα activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Figure 2. Experimental workflow for an in vitro biochemical kinase assay to determine IC₅₀.

Protocol 2: Western Blot Analysis of Pathway Inhibition

Objective: To measure the phosphorylation status of key downstream effectors of the PI3K pathway (e.g., Akt) in cultured cells following inhibitor treatment. A reduction in phosphorylation confirms on-target activity in a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, U87-MG) and allow them to adhere overnight. Starve the cells in low-serum media for several hours to reduce basal pathway activity. Pre-treat cells with various concentrations of LY294002 (e.g., 1-50 µM) or vehicle (DMSO) for 1-2 hours.

-

Pathway Stimulation: Induce PI3K pathway signaling by stimulating the cells with a growth factor (e.g., 100 nM Insulin or 100 ng/mL EGF) for 15-20 minutes.

-

Cell Lysis: Immediately place plates on ice, wash cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.

-

Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody targeting the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) at a 1:1000 dilution in 5% BSA/TBST.

-

Washing: Wash the membrane 3x for 10 minutes each with TBST.

-

Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:2000 dilution for 1 hour at room temperature.

-

Washing: Repeat the wash steps.

-

-

Signal Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

-

Stripping and Re-probing: To normalize the phospho-protein signal, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-total Akt). This confirms that changes in the phospho-signal are due to inhibition of phosphorylation, not changes in total protein expression.

Figure 3. Workflow for Western Blot analysis to validate cellular pathway inhibition.

Protocol 3: Cell Viability Assay (e.g., MTT or CCK-8)

Objective: To assess the functional consequence of PI3K pathway inhibition on cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of LY294002 (e.g., 0.1 µM to 100 µM) or a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C.

-

Assay Reagent Addition:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. The mitochondrial reductases in living cells will convert the MTT tetrazolium salt into purple formazan crystals.

-

For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours. Living cells will reduce the WST-8 reagent to a yellow-colored formazan.

-

-

Solubilization (MTT only): Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot it against inhibitor concentration to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Scientific Perspective

PI3-Kinase alpha Inhibitor 2, correctly identified as LY294002, is a foundational research tool whose mechanism has been extensively characterized. It acts as a reversible, ATP-competitive inhibitor of Class I PI3K enzymes, blocking the production of PIP3 and thereby preventing the activation of the pro-survival Akt signaling cascade. While its historical importance in elucidating the function of the PI3K pathway is undeniable, its utility is tempered by its broad isoform specificity and potential for off-target effects.[3][14][15] Modern drug discovery efforts have since produced highly selective inhibitors for different PI3K isoforms, allowing for a more nuanced dissection of their individual roles in health and disease. Nevertheless, a thorough understanding of the mechanism of LY294002 and the experimental workflows used to validate it provides an essential framework for any researcher entering the field of PI3K signaling.

References

- Spandidos Publications. (2016, December 14). PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells.

- MedchemExpress. LY294002 | PI3K Inhibitor.

- MedchemExpress. (2021, August 28). LY294002, a PI3K Inhibitor, is an Autophagy and Apoptosis Inducer.

- PMC. LY294002 induces differentiation and inhibits invasion of glioblastoma cells by targeting GSK-3beta and MMP.

- AACR Journals. (2005, July 15). LY294002 and LY303511 Sensitize Tumor Cells to Drug-Induced Apoptosis via Intracellular Hydrogen Peroxide Production Independent of the Phosphoinositide 3-Kinase-Akt Pathway.

- Shokat Lab. Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold.

- Wikipedia. LY294002.

- MedchemExpress. LY294002 hydrochloride | PI3K/CK2 Inhibitor.

- PMC. (2007, April 23). Exploring the specificity of the PI3K family inhibitor LY294002.

- Abcam. LY 294002, PI3-kinase inhibitor (CAS 154447-36-6).

- Cell Signaling Technology. LY294002 #9901.

- Portland Press. (2008, August 27). Dissecting isoform selectivity of PI3K inhibitors: the role of non-conserved residues in the catalytic pocket.

- AG Scientific. LY294002 - Cell Permeable Inhibitor of Phosphatidylinositol 3-Kinase (PI3K).

- Santa Cruz Biotechnology. PI 3-kinase p110 alpha Inhibitors.

- PMC. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors.

- Shokat Lab. Chemically targeting the PI3K family.

- ResearchGate. (2025, August 7). The p110?? structure: mechanisms for selectivity and potency of new PI(3)K inhibitors.

- Cayman Chemical. PI3-Kinase α Inhibitor 2 (CAS 371943-05-4).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. LY294002 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. agscientific.com [agscientific.com]

- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 7. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. LY294002 induces differentiation and inhibits invasion of glioblastoma cells by targeting GSK-3beta and MMP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LY 294002, PI3-kinase inhibitor (CAS 154447-36-6) | Abcam [abcam.com]

- 11. International Journal of Oncology [spandidos-publications.com]

- 12. portlandpress.com [portlandpress.com]

- 13. PI 3-kinase p110 alpha Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 15. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LY294002 | Cell Signaling Technology [cellsignal.com]

PI3-Kinase alpha Inhibitor 2 (hydrochloride) target validation

Technical Monograph: Target Validation of PI3-Kinase Inhibitor 2 (Hydrochloride)

Executive Technical Summary

Compound Identity: PI3-Kinase

This guide details the validation architecture for PI3-Kinase

Mechanistic Grounding & Signaling Architecture

Mode of Action

PI3-Kinase

Pathway Interference

Upon binding, the inhibitor prevents the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP

Visualization of Signaling Blockade

The following diagram illustrates the precise intervention point of PI3-Kinase

Caption: Schematic of the PI3K/Akt axis showing PI3Kα Inhibitor 2 blocking the conversion of PIP2 to PIP3 at the p110α subunit.

Biochemical & Cellular Validation Protocols

To ensure data integrity, validation must proceed sequentially: Cell-Free Potency

Protocol A: Cell-Free Kinase Activity Assay (Luminescence)

Objective: Confirm the IC

Methodology: ADP-Glo™ or similar bioluminescent ADP detection assay.

-

Enzyme Prep: Dilute recombinant human PI3K

(p110 -

Inhibitor Titration: Prepare a 10-point serial dilution of PI3-Kinase

Inhibitor 2 in DMSO (Start: 1 µM; End: 0.05 nM). -

Reaction Assembly:

-

Add 2 µL inhibitor solution to 384-well white plate.

-

Add 4 µL enzyme solution. Incubate 15 min at RT (allows inhibitor to occupy ATP pocket).

-

Add 4 µL Substrate Mix (50 µM ATP + 50 µM PIP2:PS lipid vesicles).

-

-

Incubation: Incubate for 60 minutes at RT.

-

Detection: Add ADP-Glo reagent (stops reaction, depletes ATP)

40 min -

Readout: Measure Luminescence (RLU).

-

Analysis: Normalize to Vehicle (DMSO) = 0% inhibition and No Enzyme = 100% inhibition. Fit to sigmoidal dose-response curve.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Validate inhibition of downstream effectors (Akt) in a relevant biological system.

Cell Line Selection: Crucial. Use MCF-7 or T47D (PIK3CA mutant, H1047R or E545K, dependent on p110

Step-by-Step Workflow:

-

Seeding: Plate MCF-7 cells at

cells/well in 6-well plates. Allow attachment (24h). -

Starvation: Wash 2x with PBS. Incubate in serum-free media for 16 hours. Why: Reduces basal noise from growth factors in serum.

-

Treatment:

-

Treat with PI3-Kinase

Inhibitor 2 (Doses: 0, 10, 50, 100, 500 nM) for 1 hour. -

Stimulation: Add EGF (50 ng/mL) or Insulin for the final 15 minutes of treatment to robustly activate the pathway.

-

-

Lysis: Rapidly aspirate media. Wash with ice-cold PBS containing 1 mM Na

VO -

Immunoblotting:

-

Primary Targets: p-Akt (Ser473), p-Akt (Thr308), p-S6 (Ser235/236).

-

Loading Control: Total Akt, Vinculin, or GAPDH.

-

-

Validation Criteria:

-

Pass: Dose-dependent reduction of p-Akt (S473) with complete ablation >100 nM in MCF-7.

-

Specificity Check: Minimal effect on p-Akt in PC3 cells (p110

driven) at low concentrations (<50 nM).

-

Experimental Logic Diagram

The following workflow ensures rigorous validation and minimizes false positives due to off-target toxicity.

Caption: Logical workflow for validating PI3Kα Inhibitor 2, moving from enzymatic potency to cellular efficacy.

Quantitative Performance Data

The following table summarizes the selectivity profile of PI3-Kinase

| Target Isoform | IC | Selectivity Ratio (vs | Biological Implication |

| PI3K p110 | 2.0 | 1x | Primary Target (On-Target) |

| PI3K p110 | 16.0 | 8x | Potential crossover at high doses (>100 nM) |

| mTOR | 49.0 | 25x | Secondary target; monitor p-4EBP1 |

| PI3K C2 | 220.0 | 110x | Negligible at therapeutic doses |

| PI3K p110 | 660.0 | 330x | Highly selective against immune-isoform |

Data aggregated from Hayakawa et al. (2006) and Cayman Chemical validation data.

Troubleshooting & Critical Controls

The "Beta" Problem

Issue: At concentrations >100 nM, PI3-Kinase

Rescue Experiments (The Gold Standard)

To prove that observed antiproliferative effects are strictly due to PI3K

References

-

Hayakawa, M., et al. (2006).[2][3] Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.[2][3] Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.[2][3]

-

Cayman Chemical. (n.d.).[3][6] PI3-Kinase alpha Inhibitor 2 (hydrochloride) Product Datasheet.[5] Item No. 17094.

-

Verheijen, J.C., et al. (2010). Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K.[2][3] Bioorganic & Medicinal Chemistry Letters, 20(1), 375-379.[2][3]

-

Knight, Z.A., et al. (2006). A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling. Cell, 125(4), 733-747.

Sources

- 1. PI3-Kinase alpha Inhibitor 2 (hydrochloride) | CAS 1188890-32-5 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PI3-Kinase a Inhibitor 2 by Cayman Chemical - 10010177-1 - Sanbio [sanbio.nl]

understanding PI3-Kinase alpha isoform specificity

Targeting the Alpha: A Technical Guide to PI3K Isoform Specificity and Assay Development

Executive Summary

The phosphoinositide 3-kinase (PI3K) pathway is the most frequently activated signaling pathway in human cancer. Specifically, the PIK3CA gene, encoding the p110

However, the clinical utility of PI3K inhibitors has historically been limited by a narrow therapeutic index. The structural conservation of the ATP-binding pocket across Class I isoforms (

This guide dissects the structural determinants of PI3K

Part 1: The Structural Basis of Isoform Specificity[1][2]

The ATP-Binding Pocket Challenge

Class I PI3K isoforms share high sequence homology within the ATP-binding cleft.[1] Early pan-PI3K inhibitors (e.g., buparlisib) failed to distinguish between these pockets, leading to widespread off-target toxicity.

The Alpelisib Paradigm (Orthosteric Selectivity)

Alpelisib (BYL719) became the first clinically approved

-

The Key Residue: Gln859 (Glutamine) in p110

. -

The Mechanism: Alpelisib forms a critical hydrogen bond with the amide side chain of Gln859.

-

Isoform Divergence: In PI3K

, the equivalent residue is Asp856 (Aspartic Acid). The carboxylic acid of Asp856 cannot form the same hydrogen bond donor interaction and creates electrostatic repulsion or steric hindrance, reducing affinity for Alpelisib by

The Next Frontier: Allosteric Mutant Selectivity

While Alpelisib is isoform-selective, it is not mutant-selective; it inhibits both WT and mutant PI3K

-

Conformational Bias: Oncogenic mutations (e.g., H1047R in the kinase domain or E545K in the helical domain) destabilize the inhibitory interface between the p110

catalytic subunit and the p85 regulatory subunit. This creates a "mutant-conformational state" that exposes novel allosteric pockets not accessible in the tightly closed WT enzyme. -

Therapeutic Gain: By binding these allosteric sites, these drugs spare WT PI3K

signaling in healthy tissue (liver/muscle), thereby avoiding hyperglycemia.

Part 2: The Biological Consequence (The Insulin Feedback Loop)

Understanding specificity is not just about binding affinity; it is about breaking the systemic feedback loop that limits drug efficacy.

The Toxicity-Efficacy Link

-

Blockade: Inhibition of WT PI3K

in the liver and skeletal muscle blocks insulin-mediated glucose uptake and glycogen synthesis. -

Hyperglycemia: This leads to acute hyperglycemia.

-

Feedback: The pancreas responds by secreting massive amounts of insulin.

-

Reactivation: Systemic insulin binds to Insulin Receptors (IR) on the tumor surface. If the inhibitor concentration is insufficient to block the surge of upstream signaling, the pathway reactivates, rendering the drug ineffective.

Visualization: The Insulin Feedback Loop

Figure 1: The systemic insulin feedback loop driven by inhibition of Wild-Type PI3K

Part 3: Experimental Protocols for Specificity Profiling

To validate isoform and mutant specificity, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay is the industry standard for this application due to its high Z' factor and ability to handle lipid substrates.

Biochemical Assay: ADP-Glo™ Workflow

Objective: Determine IC50 values for compounds against PI3K

Reagents Required:

-

Enzymes: Recombinant p110

/p85 -

Substrate: PIP2:3PS (Phosphatidylinositol 4,5-bisphosphate co-sonicated with Phosphatidylserine). Note: PS is required as a lipid carrier.

-

ATP: Ultra-pure ATP (use

apparent, typically 10-50 µM). -

Detection: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).[3]

Step-by-Step Protocol:

-

Lipid Substrate Preparation (Critical Step):

-

Dilute PIP2:3PS in 1X Kinase Reaction Buffer (50mM HEPES pH 7.5, 3mM MgCl2, 1mM EGTA, 0.03% CHAPS).

-

Expert Tip: Sonicate the lipid mixture for 1 minute before use to ensure uniform micelle formation. Inconsistent micelles lead to high assay variability.

-

-

Compound Handling:

-

Prepare 3x serial dilutions of inhibitors in 100% DMSO.

-

Dilute 1:25 into 1X Buffer to create 4X working solutions (4% DMSO).

-

-

Enzyme Reaction (384-well plate):

-

Add 2.5 µL of Compound (4X).

-

Add 2.5 µL of Enzyme (4X). Incubate for 10 min at RT (allows for slow-binding kinetics).

-

Add 5.0 µL of ATP/Lipid Substrate Mix (2X) to initiate reaction.

-

Final Volume: 10 µL.

-

Incubation: 60 minutes at 23°C.

-

-

Detection:

-

Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

-

Add 20 µL Kinase Detection Reagent (converts ADP

ATP -

Read Luminescence (Integration time: 0.5 - 1.0 sec).

-

Visualization: Assay Logic Flow

Figure 2: Step-by-step workflow for the ADP-Glo lipid kinase assay. Lipid preparation is the critical variable for reproducibility.

Part 4: Data Interpretation & Comparative Analysis

When analyzing specificity, the Selectivity Fold is the key metric.

Comparative Profile of PI3K Inhibitors

The following table summarizes the expected biochemical profiles for different classes of inhibitors.

| Inhibitor Class | Example | Target | IC50 | IC50 | IC50 | Specificity Mechanism |

| Pan-PI3K | Buparlisib | Class I (All) | ~5 nM | ~5 nM | ~5 nM | ATP-competitive (Conserved pocket) |

| Isoform-Selective | Alpelisib | ~5 nM | ~5 nM | >1000 nM | H-bond with Gln859 | |

| Mutant-Selective | RLY-2608 | >500 nM | ~10 nM | >2000 nM | Allosteric (Conformation dependent) |

Note: Data represents approximate values derived from literature for illustrative comparison.

References

-

Fritsch, C., et al. (2014). Characterization of the novel and specific PI3Kα inhibitor NVP-BYL719 and development of the patient stratification strategy for clinical trials. Molecular Cancer Therapeutics. Link

-

Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorganic & Medicinal Chemistry Letters. Link

-

Goncalves, M. D., et al. (2018). Insulin-PI3K signaling drives cancer cell proliferation and acquired resistance to PI3K inhibition. Science. Link

-

Relay Therapeutics. (2023). Discovery of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor.[2] Cancer Discovery. Link

-

Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

Methodological & Application

PI3-Kinase alpha Inhibitor 2 (hydrochloride) in vitro assay

Application Note: In Vitro Characterization of PI3-Kinase Inhibitor 2 (Hydrochloride)

CAS No:Abstract

This guide details the technical protocols for evaluating PI3-Kinase

Compound Profile & Handling

Chemical Name: 3-[4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]-phenol, dihydrochloride

Mechanism of Action: Reversible, ATP-competitive inhibition of the p110

Solubility & Reconstitution (Critical)

The hydrochloride salt form improves stability but requires specific handling to prevent precipitation in aqueous buffers.

-

Stock Solution: Dissolve in DMSO to a concentration of 10 mM .

-

Note: Do not attempt to dissolve directly in aqueous buffers (PBS/Media) to avoid immediate crashing out.

-

-

Storage: Aliquot stock solution into light-protective vials. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid freeze-thaw cycles.[1]

-

Working Solutions: Dilute the DMSO stock into the assay buffer immediately prior to use. Keep final DMSO concentration < 1% in cell assays and < 2% in enzymatic assays to avoid solvent interference.

Selectivity Profile

| Target Isoform | Selectivity Ratio (vs. | |

| PI3K p110 | 2 | 1x |

| PI3K p110 | 16 | ~8x |

| mTOR | 49 | ~25x |

| PI3K p110 | >100 | >50x |

| PI3K p110 | 660 | 330x |

Data Source: Cayman Chemical & Biomol Product Data [1, 2].

Biochemical Assay Protocol (ADP-Glo™ Platform)

Objective: Determine the

Rationale

The ADP-Glo™ assay is preferred over fluorescence polarization (FP) for PI3K because it directly measures kinase activity (ADP production) rather than displacement, reducing false positives from fluorescent interference.

Materials

-

Enzyme: Recombinant human PI3K (p110

/p85 -

Substrate: PIP2:PS Lipid Kinase Substrate (requires sonication).

-

Cofactor: Ultra-pure ATP (use at

, typically 25–50 -

Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM

, 0.025 mg/mL BSA.

Workflow Diagram

Figure 1: Step-by-step workflow for the ADP-Glo kinase assay.

Step-by-Step Procedure

-

Lipid Preparation (Crucial):

-

Dilute PIP2:PS substrate in Kinase Buffer.

-

Sonicate for 1 minute in a water bath to form uniform lipid vesicles. Cloudiness indicates poor vesicle formation which leads to high variability.

-

-

Compound Plate: Prepare a 10-point dose-response curve in 100% DMSO (starting at 10

M final assay concentration). Dilute 1:25 into Kinase Buffer (4% DMSO intermediate). -

Reaction Assembly (384-well plate):

-

Add 2.5

L of diluted inhibitor (or vehicle). -

Add 2.5

L of Enzyme/Lipid mix (Final p110 -

Pre-incubation:[2] Incubate for 10 mins at RT to allow inhibitor binding.

-

Start: Add 5

L of ATP solution (Final ATP: 25

-

-

Incubation: Shake briefly, seal, and incubate for 60 minutes at room temperature (

). -

Detection:

-

Add 10

L ADP-Glo™ Reagent. Incubate 40 min (stops kinase, depletes unconsumed ATP). -

Add 20

L Kinase Detection Reagent. Incubate 30 min (converts ADP to light).

-

-

Read: Measure Luminescence.

Cell-Based Assay Protocol (Akt Phosphorylation)

Objective: Validate cellular target engagement by measuring the reduction of p-Akt (S473/T308) in A375 or MCF-7 cells.

Pathway Context

PI3K

Figure 2: PI3K/Akt/mTOR signaling cascade showing the point of inhibition.

Protocol

-

Seeding: Plate A375 cells (melanoma) or MCF-7 (breast cancer) at

cells/well in 6-well plates. Allow to attach overnight. -

Starvation (Recommended): Wash cells with PBS and replace with serum-free media for 4–16 hours. This lowers basal Akt phosphorylation, maximizing the dynamic range when stimulated.

-

Treatment:

-

Pre-treat with PI3K

Inhibitor 2 (Dose range: 10 nM – 10 -

Stimulation: Add Insulin (100 nM) or EGF (50 ng/mL) for the final 15 minutes of treatment to spike PI3K activity.

-

-

Lysis:

-

Wash with ice-cold PBS containing phosphatase inhibitors (

, NaF). -

Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

-

-

Western Blot Analysis:

-

Primary Targets: p-Akt (Ser473), p-Akt (Thr308).

-

Downstream Marker: p-S6 (Ser235/236) – confirms mTOR/S6K axis downregulation.

-

Loading Control: Total Akt,

-Actin.

-

-

Expected Result: Dose-dependent disappearance of p-Akt bands.

in cells is typically higher (0.1 – 1.0

Data Analysis & Troubleshooting

Calculation of

Normalize data to controls:

-

Signal

: DMSO control (Enzyme + Substrate). -

Signal

: No Enzyme control (or high dose Wortmannin). -

Fit: Non-linear regression (Sigmoidal dose-response, variable slope).

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High Background (Biochemical) | Incomplete ATP depletion | Ensure ADP-Glo Reagent incubates for full 40 min. |

| No Inhibition (Cell) | High ATP competition | Increase inhibitor concentration; ensure serum starvation was effective. |

| Precipitation | Aqueous shock | Dilute compound in buffer immediately before adding to cells; do not store diluted aqueous stocks. |

| Variability | Lipid aggregation | Sonicate PIP2 substrate thoroughly before every assay. |

References

-

Cayman Chemical.PI3-Kinase

Inhibitor 2 (hydrochloride) Product Insert.[3][4]Link -

Biomol.PI3-Kinase

Inhibitor 2 Data Sheet.Link -

Promega. ADP-Glo™ Kinase Assay Technical Manual.Link

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.[5][3] Bioorg.[5][3] Med. Chem. 14(20), 6847-6858.[5][3] Link

-

Merck Millipore. PI3 Kinase Activity/Inhibitor Assay Kit Protocol.Link

Application Note: High-Definition Western Blot Protocol for Assessment of PI3K Alpha Inhibitor 2 Activity

Abstract & Introduction

The phosphoinositide 3-kinase (PI3K) pathway is a master regulator of cell growth, survival, and metabolism. Hyperactivation of the PI3K

To validly assess the efficacy of this inhibitor, researchers must quantify the phosphorylation status of Akt (Protein Kinase B) , the primary downstream effector of PI3K. Full activation of Akt requires phosphorylation at two sites: Thr308 (by PDK1) and Ser473 (by mTORC2).

This application note provides a rigorous, field-validated protocol for detecting p-Akt suppression. Unlike generic protocols, this guide emphasizes the "stimulated-inhibition" model—essential for verifying kinase inhibitors—whereby cells are serum-starved and then stimulated (e.g., with Insulin or EGF) in the presence or absence of the inhibitor to maximize the dynamic range of the assay.

Signaling Pathway Context

The following diagram illustrates the mechanistic node where PI3K Alpha Inhibitor 2 acts and its downstream consequence on Akt phosphorylation.

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8] PI3K Alpha Inhibitor 2 prevents the conversion of PIP2 to PIP3, thereby abrogating the recruitment of Akt to the membrane and its subsequent phosphorylation by PDK1 and mTORC2.

Experimental Design & Pre-Requisites

The "Stimulated-Inhibition" Paradigm

A common error in PI3K inhibitor studies is treating cells in full-serum media (10% FBS). Serum contains undefined levels of growth factors (IGF, EGF) that maximally stimulate Akt, potentially masking the subtle effects of an inhibitor or requiring supraphysiological doses to see an effect.

Recommended Approach:

-

Starvation: Serum-starve cells (0% or 0.5% FBS) overnight to reduce basal p-Akt to near-zero.

-

Pre-treatment: Incubate with PI3K Alpha Inhibitor 2 for 1–2 hours.

-

Stimulation: Pulse with Insulin (100 nM) or EGF (50 ng/mL) for 15–30 minutes in the presence of the inhibitor.

-

Readout: The inhibitor should blunt the sharp spike in p-Akt caused by the stimulant.

Reagent Preparation

-

PI3K Alpha Inhibitor 2 Stock: Dissolve in high-quality DMSO. Prepare small aliquots (e.g., 10 mM) and store at -80°C. Avoid freeze-thaw cycles.

-

Lysis Buffer (Critical): Phosphatase activity is rapid upon cell lysis. Standard RIPA is acceptable, but phosphatase inhibitors are non-negotiable .

-

Base: RIPA Buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS).

-

Add immediately before use:

-

Protease Inhibitor Cocktail (1x)

-

Sodium Orthovanadate (Na3VO4): 1 mM (Inhibits Tyrosine phosphatases)

-

Sodium Fluoride (NaF): 10–50 mM (Inhibits Ser/Thr phosphatases)

-

Optional:

-Glycerophosphate (10 mM)

-

-

Step-by-Step Protocol

Phase 1: Cell Treatment & Lysis

Objective: Capture the phosphorylation state instantly.

-

Seed Cells: Plate cells (e.g., MCF-7, T47D) to reach 70–80% confluence on the day of treatment.

-

Starvation: Wash cells 1x with PBS. Add serum-free media (or 0.5% charcoal-stripped FBS). Incubate overnight (16–24 hrs).

-

Inhibitor Treatment:

-

Prepare a dilution series of PI3K Alpha Inhibitor 2 in serum-free media.

-

Controls: DMSO Only (Vehicle), Wortmannin (Positive Control, optional).

-

Add inhibitor to cells.[9] Incubate for 1 hour at 37°C.

-

-

Stimulation:

-

Add Insulin (final 100 nM) or EGF (final 50 ng/mL) directly to the media containing the inhibitor.

-

Incubate for 15–30 minutes at 37°C.

-

-

Harvest (Cold Chain is Vital):

-

Place plate on ice . Rapidly aspirate media.

-

Wash 1x with ice-cold PBS .[10] Aspirate completely.

-

Add ice-cold Lysis Buffer (100–200 µL per well of 6-well plate).

-

Scrape cells immediately. Transfer to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 20 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer supernatant to fresh tubes.

-

Phase 2: Western Blotting

Objective: Specific detection of p-Akt vs. Total Akt.

-

Protein Quantification: Use BCA assay.[9] Normalize samples to load equal protein (20–40 µ g/lane ).

-

SDS-PAGE:

-

Prepare samples with 4x Laemmli Buffer (with

-mercaptoethanol or DTT). Heat at 95°C for 5 min. -

Load onto 10% SDS-PAGE gel (Akt is ~60 kDa).

-

Run at 80V (stacking) -> 120V (resolving).

-

-

Transfer:

-

Transfer to PVDF membrane (activated with methanol).

-

Condition: Wet transfer, 100V for 1 hour (cold) or 30V overnight.

-

-

Blocking (The "Milk vs. BSA" Debate):

-

Standard: Block in 5% BSA in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at Room Temp (RT).

-

Note: While non-fat dry milk is cheaper, it contains casein (a phosphoprotein) which can cause high background with some phospho-antibodies. BSA is safer for p-Akt.

-

-

Primary Antibody Incubation:

-

Anti-p-Akt (Ser473): Dilute 1:1000 in 5% BSA/TBST . Incubate Overnight at 4°C with gentle rocking.

-

Why Ser473? It is the most robust marker for maximal Akt activation and mTORC2 activity.

-

Why 4°C? Higher affinity, lower background than 1 hr at RT.

-

-

Secondary Antibody:

-

Wash membrane 3x 10 min with TBST.

-

Incubate with HRP-conjugated secondary (1:2000–1:5000) in 5% BSA/TBST or 5% Milk/TBST for 1 hour at RT.

-

-

Detection:

-

Wash 3x 10 min with TBST.

-

Apply ECL substrate. Image using CCD camera or film.

-

-

Re-probing (Normalization):

-

Strip the membrane (mild stripping buffer) OR run a duplicate gel.

-

Probe for Total Akt (pan-Akt).

-

Note: GAPDH/Actin are loading controls, but Total Akt is the scientific normalization control to prove that loss of signal is dephosphorylation, not protein degradation.

-

Experimental Workflow Diagram

Figure 2: Optimized workflow for phosphoprotein detection. Note the critical stimulation step post-inhibitor treatment.

Data Analysis & Expected Results

Quantitative Normalization

Do not rely on visual estimation. Use densitometry (e.g., ImageJ/Fiji).

Expected Outcome Table

| Condition | Inhibitor Status | Stimulation (Insulin) | p-Akt Signal (Ser473) | Interpretation |

| Basal | DMSO | (-) | Low (+) | Baseline kinase activity (low). |

| Stimulated | DMSO | (+) | High (+++++) | Pathway functional; maximal activation. |

| Treated | PI3K Inhibitor 2 | (+) | Low/Medium (++ or +) | Successful Inhibition. Signal is blunted despite stimulation. |

| Control | Wortmannin | (+) | None (-) | Positive control for assay validity. |

Troubleshooting Guide (Self-Validating Systems)

| Observation | Probable Cause | Corrective Action |

| No p-Akt signal in Positive Control | Phosphatase activity during lysis. | Ensure Lysis Buffer is ice-cold and contains fresh NaF and Vanadate. Keep samples on ice always. |

| High Background | Blocking issue or Casein interference. | Switch from Milk to 5% BSA for blocking. Ensure washing (TBST) is vigorous. |

| No inhibition seen | Insufficient dose or "Feedback Loop". | 1. Increase inhibitor concentration.[11] 2. Check for feedback activation of ERK or other pathways (compensatory mechanisms). |

| Uneven Bands | Transfer issues. | Check transfer efficiency with Ponceau S staining before blocking. |

References

-

Cayman Chemical. PI3-Kinase α Inhibitor 2 (hydrochloride) Product Information.Link

-

Cell Signaling Technology. Western Blotting Protocol (BSA).Link

-

Fruman, D. A., et al. (2017). The PI3K Pathway in Human Disease. Cell, 170(4), 605–635. Link

-

Sarbassov, D. D., et al. (2005). Phosphorylation and regulation of Akt/PKB by the rictor-mTOR complex. Science, 307(5712), 1098-1101. Link

-

Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT Pathway as a Target for Cancer Treatment. Annual Review of Medicine, 67, 11-28. Link

Sources

- 1. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. icm.unicancer.fr [icm.unicancer.fr]

- 4. PI3K/mTOR Inhibitor-2 | CAS#:1848242-58-9 | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. dovepress.com [dovepress.com]

- 8. swissbiotech.org [swissbiotech.org]

- 9. mesoscale.com [mesoscale.com]

- 10. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]

- 11. stjohnslabs.com [stjohnslabs.com]

Application Notes & Protocols: In Vivo Efficacy of PI3K Alpha Inhibitor 2 in Xenograft Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction: Targeting a Core Cancer Pathway

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of critical cellular processes, including proliferation, survival, metabolism, and motility.[1] Hyperactivation of this pathway, often driven by mutations in the PIK3CA gene which encodes the p110α catalytic subunit of PI3K, is one of the most frequent oncogenic events in human cancers.[1][2][3] This makes the PI3Kα isoform a highly rational and compelling target for cancer therapy. "PI3K alpha inhibitor 2" is a next-generation, potent, and highly selective inhibitor of the p110α isoform. Its efficacy and mechanism of action must be validated in preclinical in vivo models that recapitulate human cancer.

Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models, where human tumor cells or tissue fragments are implanted into immunodeficient mice, are indispensable tools for evaluating the anti-tumor activity of novel therapeutic agents like "PI3K alpha inhibitor 2".[4][5] These models provide a platform to assess efficacy, establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, and identify predictive biomarkers of response.[6][7] This document provides a comprehensive guide to designing, executing, and interpreting in vivo xenograft studies to robustly evaluate the preclinical efficacy of "PI3K alpha inhibitor 2".

The PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is a complex signaling cascade. Upon activation by receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT. Activated AKT then phosphorylates a multitude of substrates, including mTOR, which ultimately promotes cell growth, proliferation, and survival.

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for "PI3K alpha inhibitor 2".

Part 1: Strategic Planning & Experimental Design

A well-designed study is the foundation of reliable and reproducible results. The choices made at this stage directly impact the interpretability of the efficacy data.

Model Selection: The Importance of Genetic Context

The primary mechanism driving sensitivity to a PI3Kα-specific inhibitor is the presence of an activating mutation in the PIK3CA gene.[2][8] Therefore, the selection of an appropriate cancer model is paramount.

-

Cell Line-Derived Xenografts (CDX): These models are established, reproducible, and cost-effective. It is critical to select cell lines with well-characterized PIK3CA mutation status. A study should ideally include both a PIK3CA-mutant model (expected to be sensitive) and a PIK3CA-wild-type model (expected to be less sensitive or resistant) to demonstrate on-target activity and a therapeutic window.

-

Patient-Derived Xenografts (PDX): PDX models, derived directly from patient tumors, better maintain the heterogeneity and genomic complexity of human cancers.[3] Utilizing PDX models with confirmed PIK3CA mutations can provide efficacy data with higher clinical relevance.[3]

Table 1: Recommended Human Cancer Cell Lines for Xenograft Studies

| Cell Line | Cancer Type | PIK3CA Mutation | Rationale for Use |

| MCF-7 | Breast Cancer | E545K | Classic model for estrogen receptor-positive, PIK3CA-mutant breast cancer. |

| T47D | Breast Cancer | H1047R | Another well-established model for PIK3CA-mutant breast cancer. |

| BT-20 | Breast Cancer | E545K | A model for triple-negative breast cancer with a PIK3CA mutation.[9] |

| HCC1954 | Breast Cancer | H1047R | HER2-positive, PIK3CA-mutant model, useful for combination studies.[10] |

| HCT116 | Colorectal Cancer | H1047R | Widely used colorectal cancer model with a common PIK3CA mutation. |

| MDA-MB-231 | Breast Cancer | Wild-Type | Commonly used PIK3CA wild-type control to demonstrate specificity. |

| SK-BR-3 | Breast Cancer | Wild-Type | HER2-positive, PIK3CA wild-type control.[9] |

Animal Selection and Husbandry

-

Strain: Immunodeficient mice (e.g., athymic Nude, NOD/SCID) are required to prevent rejection of the human tumor graft.[5] The choice of strain can influence tumor take rate and growth kinetics.[11]

-

Health Status: All animals must be specific-pathogen-free (SPF) and sourced from a reputable vendor.

-

Husbandry: Animals should be housed in a controlled environment (temperature, humidity, light cycle) with sterile bedding, food, and water. All procedures must be performed in a laminar flow hood to maintain sterility.[5]

Ethical Considerations

All animal experiments must be conducted with the highest standards of animal welfare.[12][13] A detailed protocol must be submitted to and approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board prior to study initiation.[14][15] This includes defining humane endpoints to minimize animal suffering.[13][16]

Study Design and Controls

A robust study design includes multiple treatment arms to allow for clear interpretation of the results.

-

Vehicle Control: This group receives the same formulation and administration schedule as the treatment group, but without the active compound. It is the primary comparator for assessing anti-tumor efficacy.

-

Treatment Group(s): At least one dose level of "PI3K alpha inhibitor 2" should be evaluated. Multiple dose levels can establish a dose-response relationship.

-

Randomization: Once tumors reach a pre-determined size (e.g., 100-200 mm³), animals should be randomized into treatment groups to ensure an even distribution of tumor volumes at the start of treatment.[17]

Part 2: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for conducting a subcutaneous xenograft study.

Caption: Standard workflow for an in vivo xenograft efficacy study.

Protocol 2.1: Cell Preparation and Implantation

Causality: The viability and concentration of the injected cells, along with the use of an extracellular matrix, are critical for establishing consistent and successful tumor engraftment.

-

Cell Culture: Culture the selected cancer cell line in its recommended medium until it reaches 70-80% confluency. Ensure cells are in the logarithmic growth phase.

-

Harvesting: Wash cells with sterile PBS and detach them using a gentle enzyme (e.g., TrypLE™ Express). Neutralize the enzyme, collect the cells, and centrifuge at 300 x g for 5 minutes.

-

Cell Counting: Resuspend the cell pellet in sterile, serum-free medium or PBS. Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue exclusion (viability should be >95%).

-

Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in the final injection vehicle. A common practice is to resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix on ice.[18][19][20][21][22]

-

Expert Insight: Matrigel is a solubilized basement membrane extract that provides a scaffold and growth factors, which can significantly improve tumor take rates and growth consistency for many cell lines.[18][19][21] Keep the cell/Matrigel suspension on ice at all times to prevent premature gelling.[20]

-

-

Implantation:

-

Anesthetize a 6-8 week old female immunodeficient mouse.

-

Using a 27-gauge needle and a 1 mL tuberculin syringe, subcutaneously inject 100-200 µL of the cell suspension (typically 1-10 million cells) into the right flank of the mouse.[5]

-

Monitor the animal until it has fully recovered from anesthesia.

-

Protocol 2.2: Tumor Monitoring and Treatment

Causality: Regular and accurate tumor measurement is essential for determining the start of treatment and for calculating efficacy endpoints.

-

Tumor Measurement: Once tumors become palpable (typically 7-14 days post-implantation), begin measuring them 2-3 times per week using digital calipers.[23]

-

Volume Calculation: Measure the length (L, longest dimension) and width (W, dimension perpendicular to length). Calculate the tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2 .[23][24]

-

Randomization: When the mean tumor volume for the cohort reaches the target size (e.g., 150 mm³), randomize the animals into the study groups (e.g., Vehicle, PI3K alpha inhibitor 2 at 25 mg/kg, etc.). Ensure that the mean and standard deviation of tumor volumes are similar across all groups at Day 0 of treatment.

-

Drug Administration: Prepare the formulation of "PI3K alpha inhibitor 2" and the vehicle control according to the study plan. Administer the drug via the specified route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily, twice daily).

-

Ongoing Monitoring: Continue to measure tumor volumes and body weights 2-3 times per week throughout the study. Monitor the animals daily for any clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

Protocol 2.3: Study Termination and Pharmacodynamic (PD) Analysis

Causality: Collecting tissues at the end of the study allows for the direct measurement of target engagement and pathway inhibition within the tumor, linking the observed anti-tumor effect to the drug's mechanism of action.

-

Endpoint: The study can be terminated when the mean tumor volume in the vehicle group reaches a pre-defined endpoint (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days). Individual animals may be euthanized earlier if they reach humane endpoints (e.g., >20% body weight loss, tumor ulceration).

-

Sample Collection: At termination, collect terminal body weights and tumor measurements.

-

Pharmacodynamic Cohort: It is highly recommended to include satellite groups of animals for PD analysis. These animals are treated for a shorter duration (e.g., 3-5 days).

-

At a specified time point after the final dose (e.g., 2, 8, or 24 hours, to capture peak and trough drug exposure), euthanize the animals.

-

Excise the tumors rapidly and either snap-freeze them in liquid nitrogen for Western blot analysis or fix them in 10% neutral buffered formalin for immunohistochemistry (IHC).[6]

-

-

PD Biomarker Analysis: Process the collected tumor samples to assess the modulation of the PI3K pathway. Key biomarkers include:

Part 3: Data Analysis and Interpretation

Efficacy Endpoints

-

Tumor Growth Inhibition (TGI): This is the most common efficacy metric. It is calculated at the end of the study using the mean tumor volumes of the treated (T) and control (C) groups.

-

Formula: % TGI = [1 - (ΔT / ΔC)] x 100

-

Where ΔT = (Mean tumor volume of treated group at end) - (Mean tumor volume of treated group at start)

-

And ΔC = (Mean tumor volume of control group at end) - (Mean tumor volume of control group at start)

-

-

Tumor Growth Delay: The time it takes for tumors in the treated group to reach a specific volume compared to the control group.

-

Regressions: The percentage of tumors in a treatment group that shrink below their initial volume.

Table 2: Sample Efficacy Data Summary

| Treatment Group | N | Mean Tumor Volume Day 0 (mm³) ± SEM | Mean Tumor Volume Day 21 (mm³) ± SEM | % TGI | p-value vs. Vehicle |

| Vehicle | 10 | 155 ± 12 | 1680 ± 150 | - | - |

| Inhibitor 2 (25 mg/kg) | 10 | 152 ± 11 | 450 ± 65 | 81% | <0.001 |

| Inhibitor 2 (50 mg/kg) | 10 | 158 ± 13 | 195 ± 30 | 97% | <0.0001 |

Note: Data are for illustrative purposes only.

Correlating Efficacy with Pharmacodynamics

The ultimate goal is to establish a clear link between drug exposure, target inhibition, and anti-tumor activity. By analyzing p-AKT or p-S6 levels in the tumors from the PD cohort, you can confirm that the observed TGI was a direct result of "PI3K alpha inhibitor 2" blocking the PI3K pathway. A dose-dependent increase in TGI should correlate with a dose-dependent decrease in the levels of these PD biomarkers.[26]

Conclusion

This guide provides a comprehensive framework for the preclinical evaluation of "PI3K alpha inhibitor 2" using in vivo xenograft models. By carefully selecting genetically appropriate models, adhering to rigorous and ethical experimental protocols, and performing robust data analysis, researchers can generate high-quality efficacy and pharmacodynamic data. These data are critical for making informed decisions in the drug development process and for advancing novel targeted therapies toward clinical investigation.

References

-

Lee, D. Y. (2015). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Cancer Research and Treatment, 47(1), 1-8. Available at: [Link]

-

Yap, T. A., et al. (2012). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. Current Topics in Microbiology and Immunology, 355, 1-19. Available at: [Link]

-

Hansen, M. T., et al. (2016). The use of matrigel has no influence on tumor development or PET imaging in FaDu human head and neck cancer xenografts. BMC Cancer, 16, 89. Available at: [Link]

-

Lang, S. H., et al. (2002). The Use of Matrigel to Facilitate the Establishment of Human Cancer Cell Lines as Xenografts. Journal of Pathology, 198(4), 547-552. Available at: [Link]

-

Corning Life Sciences. (n.d.). Methods for Implantation of Corning® Matrigel® Matrix into Mice and Tissue Fixation. Corning Application Note. Available at: [Link]

-

Corning Life Sciences. (n.d.). Matrigel Matrix. Product Information Page. Available at: [Link]

-

Sweeney, T. M., et al. (1995). The Use of Matrigel to Facilitate the Establishment of Human Cancer Cell Lines as Xenografts. Bio-protocol, 5(22), e1654. Available at: [Link]

-

Hather, G., et al. (2014). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. Journal of Biopharmaceutical Statistics, 24(1), 149-162. Available at: [Link]

-

Nyati, S., et al. (2011). Imaging of pharmacodynamics of PI3K/AKT-kinase inhibitors in live animals. Molecular Imaging, 10(4), 257-267. Available at: [Link]

-

Spectral Instruments Imaging. (n.d.). Xenograft Tumor Model: Tips to Consider for Imaging. Technical Note. Available at: [Link]

-

Gao, H., et al. (2024). Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. Clinical Cancer Research, 30(13), 2636-2649. Available at: [Link]

-

Edgar, K. A., et al. (2014). Preclinical cancer cell line and xenograft models with alterations in PTEN or PIK3CA are significantly more sensitive to ipatasertib both in vitro and in vivo. Molecular Cancer Therapeutics, 13(12), 2901-2911. Available at: [Link]

-

Aubele, A., et al. (2014). Demonstration of pharmacodynamic effects of Notch and PI3Kinase inhibitors using robust immunohistochemical assays on human skin explant models. Cancer Research, 74(19 Supplement), 4567. Available at: [Link]

-

Nuciforo, P., et al. (2020). The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. Frontiers in Oncology, 10, 579. Available at: [Link]

-

El-Botty, R., et al. (2016). Breast cancer cell lines with PIK3CA mutations respond to combined inhibition of PI3K/mTOR and BCL-XL. Science Signaling, 9(432), ra60. Available at: [Link]

-

Nuzzo, A., & Terranova, N. (2013). MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. PAGE 22 (2013) Abstr 2831. Available at: [Link]

-

Buhlmann Diagnostics Corp. (n.d.). Kinase Inhibition Assays. Product Information Page. Available at: [Link]

-

Martinelli, E., et al. (2015). Inhibition of PI3K Pathway Reduces Invasiveness and Epithelial-to-Mesenchymal Transition in Squamous Lung Cancer Cell Lines Harboring PIK3CA Gene Alterations. Molecular Cancer Therapeutics, 14(8), 1916-1927. Available at: [Link]

-

Janku, F., et al. (2013). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Discovery Medicine, 15(81), 79-91. Available at: [Link]

-

Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510. Available at: [Link]

-

Champions Oncology. (2013). Champions TumorGraft™ models possess PIK3CA mutations - A great tool to explore the PI3K/AKT pathway. Cancer Research, 73(8 Supplement), 2781. Available at: [Link]

-

U.S. Food and Drug Administration. (2016). Source Animal, Product, Preclinical, and Clinical Issues Concerning the Use of Xenotransplantation Products in Humans; Guidance for Industry. FDA Guidance. Available at: [Link]

-

Lee, Y. J., et al. (2015). Tumor Growth Suppression and Enhanced Radioresponse by an Exogenous Epidermal Growth Factor in Mouse Xenograft Models with A431 Cells. Cancer Research and Treatment, 47(1), 130-138. Available at: [Link]

-

Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. Available at: [Link]

-

LIDE Biotech. (2023). An Overview of the Safety, Efficacy, and Ethics of Xenografts. LIDE Biotech Blog. Available at: [Link]

-

Kim, J. Y., et al. (2021). Inhibition of PI4K IIIα radiosensitizes in human tumor xenograft and immune-competent syngeneic murine tumor model. Journal of Experimental & Clinical Cancer Research, 40(1), 22. Available at: [Link]

-

Nardone, A., et al. (2023). The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. Frontiers in Oncology, 13, 1276856. Available at: [Link]

-

Brana, I., et al. (2017). Novel combinations of PI3K-mTOR inhibitors with dacomitinib or chemotherapy in PTEN-deficient patient-derived tumor xenografts. Oncotarget, 8(50), 87589-87602. Available at: [Link]

-

Balan, M., & Tang, S. (2024). From lab to animal facility: A complete guide for tumor xenograft model creation. bioRxiv. Available at: [Link]

-

Barlaam, B., et al. (2015). Applying mechanistic PK/PD modeling to describe the efficacy of AZD8835 (PI3Kalpha/delta inhibitor) in a mouse xenograft breast tumor model at different dosing schedules. Cancer Research, 75(15 Supplement), 2668. Available at: [Link]

-

Gao, H., et al. (2024). Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. Clinical Cancer Research, 30(13), 2636-2649. Available at: [Link]

-

Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. Available at: [Link]

-

Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. Available at: [Link]

-

Sargent, J. K., et al. (2023). Methods to study xenografted human cancer in genetically diverse mice. STAR Protocols, 4(2), 102213. Available at: [Link]

-

National Cancer Institute. (n.d.). NCI Core Facilities: Animal resources - OSTR. NCI Website. Available at: [Link]

Sources

- 1. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. aacrjournals.org [aacrjournals.org]

- 4. An Overview of the Safety, Efficacy, and Ethics of Xenografts | LIDE Biotech [lidebiotech.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ascopubs.org [ascopubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer [frontiersin.org]

- 11. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lac.pku.edu.cn [lac.pku.edu.cn]

- 13. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

- 15. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tumor Growth Suppression and Enhanced Radioresponse by an Exogenous Epidermal Growth Factor in Mouse Xenograft Models with A431 Cells [e-crt.org]

- 17. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]

- 18. orbit.dtu.dk [orbit.dtu.dk]

- 19. researchgate.net [researchgate.net]

- 20. corning.com [corning.com]

- 21. Matrigel Matrix | Trusted Extracellular Matrices | Corning [corning.com]

- 22. The Use of Matrigel to Facilitate the Establishment of Human Cancer Cell Lines as Xenografts - 每日生物评论 [bio-review.com]

- 23. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Frontiers | The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway [frontiersin.org]

- 26. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for PI3-Kinase alpha Inhibitor 2 (hydrochloride) in Combination Therapy

Abstract

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is one of the most common oncogenic events in human cancers.[1] The α-isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is frequently mutated, making it a prime target for precision cancer therapy.[1][2] PI3-Kinase alpha Inhibitor 2 (hydrochloride) is a potent and selective inhibitor of the p110α catalytic subunit of PI3K.[3][4] However, the clinical efficacy of PI3K inhibitors as single agents can be limited by intrinsic and acquired resistance mechanisms, often driven by feedback loops or activation of parallel signaling pathways.[5][6] This guide provides a comprehensive framework and detailed protocols for researchers to rationally design and evaluate combination therapies involving PI3-Kinase alpha Inhibitor 2 (hydrochloride). We will delve into the mechanistic rationale for combination strategies and provide step-by-step protocols for in vitro synergy assessment and target pathway modulation analysis.

The PI3K/AKT/mTOR Signaling Axis: A Rationale for Targeted Combination Therapy

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that translates extracellular signals into cellular responses like proliferation and survival.[7][8] Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate the second messenger PIP3.[9] This recruits and activates the kinase AKT, which in turn phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) complex, to drive cell growth and inhibit apoptosis.[10]

In many cancers, activating mutations in PIK3CA or loss of the tumor suppressor PTEN, which antagonizes PI3K activity, lead to constitutive pathway activation, promoting uncontrolled cell proliferation.[1][11] While inhibitors targeting PI3Kα are designed to block this oncogenic driver, cancer cells can adapt by upregulating other survival pathways, such as the MAPK/ERK pathway, creating a compelling rationale for combination therapies that can induce synthetic lethality or prevent therapeutic escape.[5][12]

Figure 1. The PI3K/AKT/mTOR pathway and points of therapeutic intervention.

Profile: PI3-Kinase alpha Inhibitor 2 (hydrochloride)

This compound is a highly selective inhibitor of the p110α isoform of PI3K, with secondary activity against mTOR.[3][4] Its selectivity profile makes it a valuable tool for dissecting the specific role of PI3Kα in cancer biology and for developing targeted therapeutic strategies.

| Property | Value | Source |

| CAS Number | 1188890-32-5 | [3][4] |

| Synonyms | PI3Kα Inhibitor 2 | [3][4] |

| Purity | ≥98% | [3] |

| IC₅₀ (p110α) | 2 nM | [3] |

| IC₅₀ (p110β) | 16 nM | [3] |

| IC₅₀ (p110γ) | 660 nM | [3] |

| IC₅₀ (mTOR) | 49 nM | [3] |

| Solubility | Soluble in DMSO | [4] |

Safety and Handling: PI3K inhibitors as a class can have significant biological effects.[8] Standard laboratory precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information. Potential class-wide side effects observed in clinical settings include hyperglycemia, rash, and diarrhea, underscoring the potent biological activity of these agents.[13][14][15]

Protocol I: Quantitative Synergy Assessment in vitro

Objective: To determine whether combining PI3-Kinase alpha Inhibitor 2 with a second therapeutic agent results in a synergistic, additive, or antagonistic effect on cancer cell viability.

Causality and Rationale: The Chou-Talalay method is employed as it provides a quantitative, universally recognized framework for analyzing drug interactions based on the mass-action law.[16][17][18] By calculating a Combination Index (CI), we can objectively classify the nature of the drug interaction. A CI value less than 1 indicates synergy, meaning the combined effect is greater than the sum of the individual effects.[16][19] This protocol is designed to first establish the potency of each drug alone (IC₅₀) before testing them in a matrix of combinations to robustly calculate the CI across a range of effect levels.

Figure 2. Experimental workflow for in vitro drug combination synergy analysis.

Materials

-

Selected cancer cell line (e.g., a PIK3CA-mutant line like MCF-7 or HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

PI3-Kinase alpha Inhibitor 2 (hydrochloride), prepared as a concentrated stock in DMSO

-

Combination partner drug, prepared as a concentrated stock in DMSO

-

96-well or 384-well clear-bottom, white-walled tissue culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[20][21]

-

Multichannel pipette or automated liquid handler

-

Plate reader capable of measuring luminescence

Step-by-Step Methodology

Part A: Single-Agent Dose-Response

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[22]

-

Drug Preparation: Prepare 2-fold serial dilutions of each drug (PI3Kα Inhibitor 2 and partner drug) in culture medium, creating at least 8 concentrations for each. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.

-

Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared drug dilutions.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[20]

-

Viability Measurement: After incubation, allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's protocol (e.g., add 100 µL of CellTiter-Glo reagent to each well).

-

Data Acquisition: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

-

IC₅₀ Calculation: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve using non-linear regression to determine the IC₅₀ value for each drug.

Part B: Combination Matrix Assay

-

Matrix Design: Based on the single-agent IC₅₀ values, design a checkerboard matrix. Typically, a 6x6 or 8x8 matrix is used, with concentrations centered around the IC₅₀ (e.g., 4x IC₅₀, 2x IC₅₀, 1x IC₅₀, 0.5x IC₅₀, 0.25x IC₅₀, and a zero-drug control).

-

Cell Seeding: Seed cells as described in Part A.

-

Combination Treatment: Prepare dilutions of Drug A (PI3Kα Inhibitor 2) horizontally and Drug B (partner) vertically in the plate, such that each well (except controls) receives a unique combination of both drugs. Include wells for each drug alone and a vehicle control.

-

Incubation & Viability Measurement: Follow steps 4-6 from Part A.

Data Analysis and Interpretation

The resulting viability data should be analyzed using software that employs the Chou-Talalay method, such as CompuSyn or the SynergyFinder R package.[20][23] The software calculates the Combination Index (CI) for each combination dose.

| Combination Index (CI) | Interpretation |

| CI < 0.9 | Synergism (The effect is more than additive) |

| 0.9 ≤ CI ≤ 1.1 | Additive Effect (The effect is as expected) |

| CI > 1.1 | Antagonism (The effect is less than additive) |

Self-Validation: The trustworthiness of this protocol relies on consistent cell culture practices and accurate pipetting. Including single-agent controls on every combination plate is crucial to confirm the drugs are behaving as expected. The dose-response curves for single agents should have a high correlation coefficient (r > 0.95) in the median-effect plot, confirming the data conforms to the mass-action law.[17][18]

Protocol II: Western Blot for Pathway Modulation

Objective: To biochemically validate that PI3-Kinase alpha Inhibitor 2, alone and in combination, is modulating its intended target pathway.

Causality and Rationale: A reduction in cell viability demonstrates a phenotypic effect, but it does not confirm the mechanism of action. Western blotting allows for direct visualization of target engagement by measuring the phosphorylation status of key downstream proteins.[9] Full activation of AKT requires phosphorylation at Serine 473 (p-AKT S473).[9] Therefore, a potent PI3Kα inhibitor should decrease levels of p-AKT (S473) without affecting total AKT levels. This confirms the drug is hitting its target. Analyzing this in the context of a combination treatment can reveal if the partner drug enhances this inhibition or affects compensatory pathways.

Materials

-

Cultured cells and treatment drugs (as above)

-

Ice-cold RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents (gels, buffers)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies: Rabbit anti-p-AKT (S473), Rabbit anti-total AKT, Rabbit anti-GAPDH or β-actin.[24][25]

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate and imaging system

Step-by-Step Methodology

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the vehicle, PI3Kα Inhibitor 2 (e.g., at its IC₅₀), the partner drug, and the combination for a shorter time course (e.g., 2, 6, or 24 hours) to capture signaling changes.

-

Protein Extraction: Wash cells with ice-cold PBS. Add 100-200 µL of supplemented RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9]

-

Lysate Preparation: Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9][24]

-

Sample Preparation: Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[9]

-

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[25]

-

Primary Antibody: Incubate the membrane with primary antibody (e.g., anti-p-AKT at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[24][25]

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.[9]

-

Secondary Antibody: Incubate with HRP-conjugated secondary antibody (1:2000 in 5% milk/TBST) for 1 hour at room temperature.[25]

-

Washing: Repeat the wash step.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]

-